4-Benzooxazol-2-yl-benzonitrile
Description
Properties
CAS No. |
838-33-5 |
|---|---|
Molecular Formula |
C14H8N2O |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8N2O/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H |
InChI Key |
MAFVYWAFXVNAIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a drug candidate due to its biological activity. Notably, compounds containing benzoxazole rings are known for their antimicrobial , antitumor , and anti-inflammatory properties:
- Antimicrobial Activity : Research indicates that derivatives of benzoxazole, including 4-benzoxazol-2-yl-benzonitrile, exhibit significant antimicrobial effects against various pathogens .
- Antitumor Potential : Preliminary studies suggest that this compound may interact with cellular pathways related to cancer proliferation, making it a target for further pharmacological research .
- Neuropharmacological Uses : Benzoxazole derivatives are also explored for treating neurological disorders, showcasing their broad therapeutic potential .
Synthetic Applications
4-Benzooxazol-2-yl-benzonitrile plays a crucial role in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals:
- Palladium-Catalyzed Reactions : The compound can be utilized in palladium-catalyzed direct arylation reactions, facilitating the synthesis of complex organic molecules . This method is favored for its efficiency and selectivity.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Direct Arylation with Aryl Halides | 77–92% | PdCl(C3H5)(dppb) as catalyst, diethylcarbonate solvent |
| Coupling with Heteroaryl Bromides | 64–91% | Varies based on substrate |
Case Studies
Several studies have highlighted the applications of 4-benzoxazol-2-yl-benzonitrile in various contexts:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of benzoxazole derivatives, including 4-benzoxazol-2-yl-benzonitrile. Results indicated effective inhibition against both gram-positive and gram-negative bacteria, suggesting its potential use in developing new antibiotics .
Case Study 2: Antitumor Activity
Research published on the anti-tumor properties of benzoxazole derivatives demonstrated that 4-benzoxazol-2-yl-benzonitrile exhibited cytotoxic effects against several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, warranting further exploration for cancer therapy applications .
Agrochemical Applications
Beyond pharmaceuticals, this compound is also significant in agrochemical formulations. Its derivatives have shown promise as pesticides and herbicides due to their biological activity against pests and weeds .
Comparison with Similar Compounds
Heterocyclic-Nitrile Derivatives
- Compound 7.XXIX (): Structure: {1-[(5-[2,3-dimethoxy-6-(1,3,4-oxadiazol-2-yl)phenol]methyl]-5-nitro-1H-benzimidazol-2-yl} benzonitrile. Synthesis: Multi-step route involving condensation and cyclization (19% yield, m.p. 212–214°C). Key Differences: Incorporates a benzimidazole and 1,3,4-oxadiazole ring, unlike the benzoxazole in the target compound. The nitro group increases polarity but may reduce bioavailability compared to unsubstituted nitriles .
- Compound 5f (): Structure: 4–{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde. Synthesis: Four-component reaction (82–86% yield, yellow oil). Key Differences: Substituted benzaldehyde instead of benzonitrile; flexible alkyl chains reduce crystallinity and melting point .
4-[(6-Chloro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile ():
Benzoxazole Derivatives ()
- Examples: 5-Hexyl-2-(4-octylphenyl)-benzoxazole, 2-(4-Ethylphenyl)-benzoxazole.
Physicochemical Properties
- Melting Points : The high melting point of Compound 7.XXIX suggests strong intermolecular interactions (e.g., hydrogen bonding from nitro and hydroxyl groups), whereas alkylated benzoxazoles () are liquids due to reduced crystallinity .
Structural and Electronic Features
- Nitrile Group : In 4-Benzooxazol-2-yl-benzonitrile, the nitrile’s strong electron-withdrawing effect polarizes the aromatic ring, enhancing electrophilic substitution reactivity compared to benzaldehyde derivatives (e.g., Compound 5f) .
- Benzoxazole vs.
Crystallographic and Analytical Data
- SHELX/WinGX Applications (): Structures of analogs like Compound 7.XXIX were validated using these tools, ensuring accuracy in bond lengths and angles. The target compound’s absence of reported crystallographic data highlights a research gap .
- Spectroscopic Analysis : IR peaks for nitriles (~2240 cm⁻¹) and NMR shifts for aromatic protons (δ 7.5–8.5 ppm) are consistent across nitrile-containing analogs .
Preparation Methods
PEG-SO₃H-Catalyzed Synthesis
Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) has emerged as a recyclable catalyst for synthesizing 4-benzooxazol-2-yl-benzonitrile. The protocol involves reacting 2-amino phenol (10 mmol) with 4-cyano benzoic acid (10 mmol) in a 1:1 chloroform-dioxane mixture under reflux (60–65°C) for 5–6 hours. PEG-SO₃H (2.1 mmol) facilitates both amide bond formation and subsequent cyclodehydration, with reaction progress monitored via TLC (CH₂Cl₂:hexane, 1:1, Rf = 0.5). Post-reaction, the catalyst is filtered, and the product is recrystallized from rectified spirit, achieving yields up to 92% for analogous benzoxazole derivatives.
Key advantages of this method include:
Conventional Acid-Catalyzed Methods
Prior to PEG-SO₃H, silica sulfuric acid (SSA) and ceric ammonium nitrate (CAN)-supported PEG were employed for benzoxazole synthesis. For instance, SSA promotes cyclocondensation at 80°C in acetonitrile, but yields for 4-benzooxazol-2-yl-benzonitrile remain suboptimal (65–70%) due to competing nitrile hydrolysis. CAN-PEG systems, while effective for electron-deficient substrates, require stringent moisture-free conditions, complicating large-scale production.
Copper-Catalyzed Direct Arylation
Aryl-aryl bond formation via copper catalysis offers an alternative route to 4-benzooxazol-2-yl-benzonitrile. In this approach, 2-chlorobenzoxazole undergoes coupling with 4-cyanophenylboronic acid using CuI (10 mol%) and K₂CO₃ in DMF at 110°C for 12 hours. The reaction proceeds via a Ullmann-type mechanism, where the copper center facilitates oxidative addition of the C–Cl bond, followed by transmetallation with the boronic acid.
Optimization Insights :
- Base Selection : Potassium carbonate outperforms triethylamine, likely due to enhanced stabilization of the copper intermediate.
- Solvent Effects : Polar aprotic solvents like DMF improve arylboronic acid solubility, achieving conversions >85%.
Solvent-Free and Microwave-Assisted Protocols
Microwave irradiation accelerates cyclocondensation by rapidly heating the reaction mixture. A representative procedure involves grinding 2-amino phenol and 4-cyano benzoic acid with montmorillonite K10 clay, followed by microwave exposure (300 W, 120°C) for 10 minutes. While this method reduces reaction time to <15 minutes, product isolation becomes challenging due to heterogeneous catalyst dispersion.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| PEG-SO₃H | PEG-SO₃H | 60–65°C, 5–6 h | 85–92% | Recyclable catalyst, mild conditions | Requires solvent mixture |
| Copper Catalysis | CuI, K₂CO₃ | 110°C, 12 h | 80–85% | Broad substrate scope | High-temperature requirements |
| Microwave-Assisted | Montmorillonite K10 | 300 W, 10 min | 70–75% | Rapid synthesis | Poor scalability |
Yield Notes :
- PEG-SO₃H provides the highest yields due to dual acid catalysis and phase-transfer capabilities.
- Copper-mediated coupling suffers from homocoupling byproducts, necessitating chromatographic purification.
Mechanistic Insights
Acid-Catalyzed Cyclocondensation
The reaction proceeds via nucleophilic attack of the 2-amino phenol amine group on the 4-cyano benzoic acid carbonyl carbon, forming an intermediate amide. Subsequent intramolecular cyclization, facilitated by Brønsted acid catalysis (e.g., PEG-SO₃H), eliminates water to yield the benzoxazole ring.
Copper-Mediated Coupling
In the Ullmann pathway, Cu(I) oxidatively inserts into the C–Cl bond of 2-chlorobenzoxazole, generating a aryl-copper complex. Transmetallation with 4-cyanophenylboronic acid forms a biaryl-copper intermediate, which reductively eliminates to furnish the product.
Optimization Strategies
- Catalyst Loading : Reducing PEG-SO₃H to 1.5 mmol decreases yields by 12%, underscoring the need for stoichiometric catalyst amounts.
- Temperature Control : Maintaining cyclocondensation at 60–65°C prevents nitrile group degradation, which occurs above 70°C.
- Solvent Selection : Replacing chloroform with toluene in copper catalysis lowers yields by 20%, highlighting the role of solvent polarity in stabilizing intermediates.
Q & A
Q. What protocols validate the stability of 4-Benzooxazol-2-yl-benzonitrile under long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
